4-ethyl-N-(furan-2-ylmethyl)benzamide
Description
Properties
CAS No. |
777874-24-5 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-ethyl-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H15NO2/c1-2-11-5-7-12(8-6-11)14(16)15-10-13-4-3-9-17-13/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
XWEJMKFLDYBVAW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN\O
- Molecular Weight : 215.27 g/mol
- CAS Number : 777874-24-5
The compound features a furan ring, an ethyl group, and a benzamide structure, which contribute to its biological activity and reactivity in chemical reactions.
Medicinal Chemistry
4-ethyl-N-(furan-2-ylmethyl)benzamide is explored as a lead compound for developing new pharmaceuticals. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar furan-benzamide structures have shown promising results in inhibiting tumor growth in vitro .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Reactions Involved :
- Substitution Reactions : The amide group can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.
- Cyclization Reactions : The furan moiety can participate in cyclization reactions to form new cyclic compounds.
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, suggesting that the compound could be further developed into an anticancer agent. The mechanism of action involved the inhibition of key enzymes involved in cell proliferation .
Case Study 2: Synthesis of Derivatives
Another research focused on synthesizing derivatives of this compound to enhance its biological activity. By modifying the furan ring and introducing various substituents on the benzamide moiety, researchers were able to create compounds with improved potency against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Group Variations
Alkyl vs. Halogen Substituents
- 4-Fluoro-N-(furan-2-ylmethyl)benzamide (CAS: Not specified): Substituents: Fluorine at the para position instead of ethyl. Properties: Lower molecular weight (219.20 g/mol) and reduced lipophilicity (LogP ~2.5) compared to the ethyl analog. The electron-withdrawing fluorine may enhance metabolic stability but reduce hydrophobic interactions .
- 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (Compound 53): Substituents: Chlorine at 2,4-positions and a 4-chlorophenyl group. The chloro groups increase steric hindrance and electronic effects .
Heterocyclic Modifications
- N-(Thiophen-2-ylmethyl)-2-nitrobenzamide (Compound 1f): Substituents: Thiophene replaces furan, and a nitro group is present at the ortho position. Properties: Thiophene’s sulfur atom increases lipophilicity compared to furan’s oxygen.
Pharmaceutical Derivatives
- Procainamide (PA): Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Properties: Lower LogP (~0.5) due to the hydrophilic aminoethyl chain.
- Nilotinib Hydrochloride :
Table 1: Key Comparative Data
| Compound Name | Substituents | Heterocycle | Molecular Weight (g/mol) | LogP (Predicted) | Notable Properties/Applications |
|---|---|---|---|---|---|
| 4-Ethyl-N-(furan-2-ylmethyl)benzamide | 4-Ethyl | Furan-2-ylmethyl | 229.27 | 3.16 | Moderate lipophilicity, balanced PSA |
| 4-Fluoro-N-(furan-2-ylmethyl)benzamide | 4-Fluoro | Furan-2-ylmethyl | 219.20 | ~2.5 | Enhanced metabolic stability |
| 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide | 2,4-Dichloro, 4-chlorophenyl | Furan-2-ylmethyl | 381.00 | ~4.0 | High lipophilicity, steric hindrance |
| N-(Thiophen-2-ylmethyl)-2-nitrobenzamide | 2-Nitro | Thiophen-2-ylmethyl | ~270.30 | ~3.5 | Increased reactivity (nitro group) |
| Procainamide (PA) | 4-Amino, N-ethylaminoethyl | None | 235.72 | ~0.5 | Antiarrhythmic agent |
Key Observations :
- Fluorine and amino groups lower LogP, enhancing solubility .
- Heterocyclic Influence : Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur contributes to higher lipophilicity .
- Biological Activity : Structural simplicity (e.g., procainamide) correlates with therapeutic utility, whereas complex derivatives (e.g., nilotinib) target specific enzymes .
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 4-ethylbenzoyl chloride reacts with furfurylamine in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM) to neutralize HCl byproducts. The reaction typically completes within 2–4 hours at 0–25°C, yielding the target compound after aqueous workup.
Yield and Purification
Crude yields range from 70–85%, with purification via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradient). Purity exceeding 95% is routinely achieved, as confirmed by HPLC and -NMR.
Microwave-Assisted Synthesis with Coupling Reagents
Microwave irradiation significantly enhances the efficiency of amide bond formation, particularly when using carboxylic acids instead of acyl chlorides. This approach, adapted from furan-containing amide syntheses, employs 4-ethylbenzoic acid and furfurylamine with coupling reagents.
Reagent Selection and Optimization
Table 1: Comparison of Coupling Reagents for Microwave Synthesis
| Reagent System | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| DMT/NMM/TsO⁻ | 80 | 20 | 92 |
| EDC/HOBt | 80 | 30 | 88 |
| DCC/DMAP | 80 | 40 | 78 |
Solvent and Stoichiometry
Optimal conditions use dimethylformamide (DMF) or 1,4-dioxane with a 1:1.2 molar ratio of acid to amine. Excess reagent (1.5 equiv) ensures complete conversion.
Catalytic Coupling Using Transition Metal Complexes
Palladium and copper catalysts enable alternative routes via C–N coupling, particularly useful for sterically hindered substrates. A method inspired by aryl amination protocols employs 4-ethylbenzoic acid and furfurylamine with Pd(OAc)₂ and Xantphos.
Reaction Protocol
In toluene at 110°C, the reaction proceeds via in-situ formation of a mixed anhydride, followed by Pd-catalyzed coupling. Yields reach 76% after 12 hours, with catalyst loading at 2 mol%.
Limitations and Scalability
While effective, this method requires rigorous exclusion of moisture and oxygen, limiting its practicality for large-scale synthesis. Side products, including homocoupled benzamide, account for ~15% yield loss.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >98% purity.
Industrial-Scale Considerations
For kilogram-scale production, the classical acylation route is preferred due to lower catalyst costs and simpler workup. A pilot study achieved 83% yield (99.5% purity) using continuous flow reactors, reducing reaction time to 15 minutes.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 4-ethyl-N-(furan-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Alkylation of aniline derivatives with furfural to introduce the furan-2-ylmethyl group.
- Step 2 : Benzoylation with 4-ethylbenzoyl chloride using a coupling agent (e.g., DCC or EDC) in dichloromethane or DMF.
- Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:acyl chloride), use anhydrous conditions, and monitor reaction progress via TLC. Purify via flash chromatography (hexane:DCM gradients) to achieve yields >80% .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2), and furan protons (δ 6.3–7.4 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error.
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
Q. What are the common impurities encountered during synthesis, and how are they identified and removed?
- Impurities : Unreacted starting materials (e.g., residual aniline), acylated byproducts (e.g., di-substituted amides).
- Detection : TLC (hexane:ethyl acetate eluent) or HPLC.
- Removal : Sequential solvent washes (e.g., aqueous NaHCO3 for acidic impurities) and column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing substituted benzamide derivatives?
- Strategies :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- Deuterium Exchange : Identify exchangeable protons (e.g., NH) using D2O.
- DFT Calculations : Predict chemical shifts to cross-validate experimental data .
Q. What methodological approaches are used to study the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Experimental Design :
- Derivatization : Modify substituents (e.g., halogens, methoxy groups) on the benzamide or furan rings.
- In vitro assays : Test cytotoxicity (MTT assay), receptor binding (e.g., PPARδ antagonism via gene expression profiling), and enzyme inhibition (IC50 determination).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like PPARδ .
Q. How can covalent binding of this compound to target proteins be confirmed experimentally?
- Techniques :
- Mass spectrometry : Detect covalent adducts via intact protein mass analysis (e.g., MALDI-TOF).
- X-ray crystallography : Resolve binding interactions at atomic resolution (e.g., Cys249 in PPARδ) .
- Mutagenesis : Validate binding sites by substituting key residues (e.g., Cys→Ala) and assessing activity loss.
Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?
- Approaches :
- Deuterium incorporation : Replace labile hydrogens (e.g., ethyl group) with deuterium to slow CYP450-mediated oxidation.
- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., esters).
- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in animal models to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
